(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one
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Description
(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12ClN3OS2 and its molecular weight is 361.86. The purity is usually 95%.
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Biological Activity
(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Antibacterial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. Specifically, this compound has shown potent activity against various bacterial strains:
Bacterial Strain | Inhibition Percentage |
---|---|
Escherichia coli | 88.46% |
Staphylococcus aureus | 91.66% |
These results indicate the compound's potential for development as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria .
2. Antioxidant Activity
The antioxidant capacity of thiazolidinone compounds is significant, with studies indicating that this compound exhibits a high percentage of inhibition in ABTS assays:
Assay Type | Inhibition Percentage |
---|---|
ABTS | 81.8% |
This suggests that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
3. Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties. The compound has shown efficacy in inhibiting the growth of various cancer cell lines:
Cell Line | Activity |
---|---|
HT29 adenocarcinoma | Growth inhibition observed |
H460 lung cancer | Growth inhibition observed |
The presence of the thiazole moiety is believed to enhance its anticancer activity by affecting cellular pathways involved in tumor growth .
4. Other Pharmacological Activities
Beyond antibacterial and anticancer effects, this compound has also been investigated for:
- Anticonvulsant Activity: Some derivatives have shown promise in models of epilepsy.
- Anti-inflammatory Effects: The thiazolidinone core is associated with anti-inflammatory properties.
Case Studies
Several studies have been conducted to evaluate the biological activities of thiazolidinone derivatives similar to this compound:
- Study on Antibacterial Properties:
- Antioxidant Evaluation:
- Anticancer Studies:
Properties
IUPAC Name |
(2E,5Z)-5-[(4-chlorophenyl)methylidene]-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c1-2-8-20-14(21)13(10-11-3-5-12(17)6-4-11)23-16(20)19-15-18-7-9-22-15/h2-7,9-10H,1,8H2/b13-10-,19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTFZIJUWJXBLJ-LPDGQVOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/S/C1=N/C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.